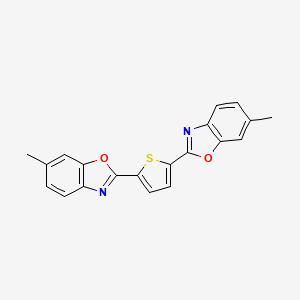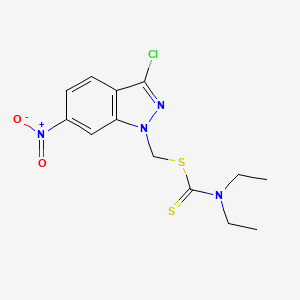
(3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate typically involves multiple steps. One common method includes the 1,3-dipolar cycloaddition reaction on dipolarophile compounds. This method allows for the efficient formation of the indazole ring system. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper(II) acetate (Cu(OAc)2) under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine, while substitution of the chloro group can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
(3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme trypanothione reductase in Leishmania parasites, leading to the disruption of the parasite’s redox balance and ultimately its death . The compound forms stable complexes with the enzyme, which prevents the enzyme from performing its normal function.
Comparación Con Compuestos Similares
Similar Compounds
3-Iodo-6-nitro-1H-indazole: Another indazole derivative with similar biological activities.
3-Chloro-6-nitro-1H-indazole: Shares the indazole core structure and exhibits similar chemical reactivity.
Uniqueness
(3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate is unique due to the presence of the diethylcarbamodithioate group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form stable complexes with enzymes, making it a potent inhibitor in biological systems.
Propiedades
Número CAS |
24240-36-6 |
|---|---|
Fórmula molecular |
C13H15ClN4O2S2 |
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
(3-chloro-6-nitroindazol-1-yl)methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C13H15ClN4O2S2/c1-3-16(4-2)13(21)22-8-17-11-7-9(18(19)20)5-6-10(11)12(14)15-17/h5-7H,3-4,8H2,1-2H3 |
Clave InChI |
UQOSBCRRFFGNTN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)SCN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


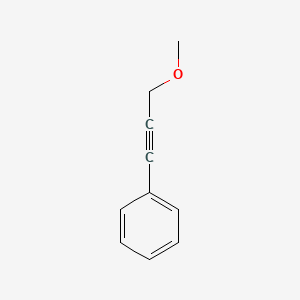
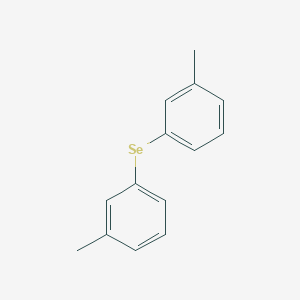

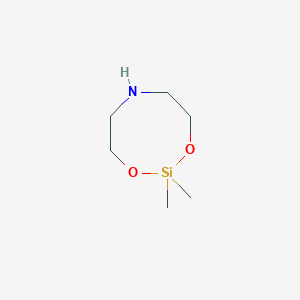
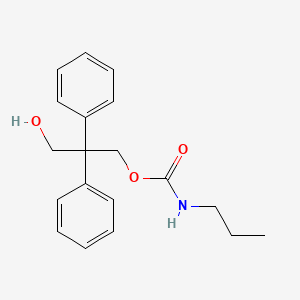

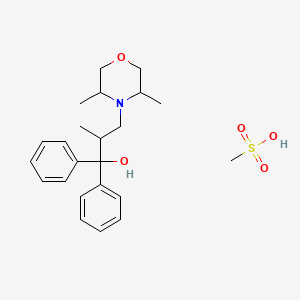
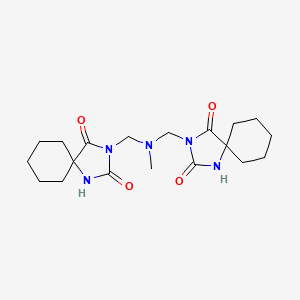
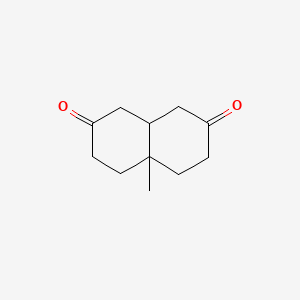
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
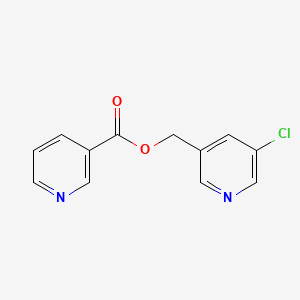
![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
